molecular formula C18H16ClNO3 B7628410 4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one

4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one

Cat. No.: B7628410
M. Wt: 329.8 g/mol
InChI Key: AVKOIIIRLLBEHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one, also known as HMC-1, is a synthetic compound that belongs to the class of chromenone derivatives. This compound has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Mechanism of Action

4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one acts as a selective serotonin reuptake inhibitor (SSRI) by blocking the reuptake of serotonin into presynaptic neurons. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can have various effects on neuronal function. This compound has also been shown to have affinity for other receptors, including the dopamine transporter and the sigma-1 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the extracellular concentration of serotonin in the brain, which can have effects on mood, appetite, and other physiological functions. This compound has also been shown to have analgesic effects in animal models, possibly through its interaction with the sigma-1 receptor.

Advantages and Limitations for Lab Experiments

4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one has several advantages for use in lab experiments. It has a high affinity for the serotonin transporter, which makes it a potential tool for studying the function of this transporter in the brain. It is also a fluorescent probe, which makes it useful for imaging the serotonin transporter in live cells. However, this compound has limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to use in certain experiments. It also has potential off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one. One direction is to study its potential use as a tool for imaging the serotonin transporter in live animals. Another direction is to study its potential use as a therapeutic agent for various disorders, including depression and chronic pain. Additionally, further research is needed to understand the potential off-target effects of this compound and to develop more specific compounds for use in lab experiments.

Synthesis Methods

The synthesis of 4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one involves the reaction of 4-hydroxycoumarin with 2-chlorobenzyl chloride in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then reacted with N-methyl-N-(2-pyridyl) methylamine to produce this compound. The purity of this compound can be improved by recrystallization from ethanol.

Scientific Research Applications

4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to have a high affinity for the serotonin transporter, which makes it a potential tool for studying the function of this transporter in the brain. This compound has also been studied for its potential use as a fluorescent probe for imaging the serotonin transporter in live cells.

Properties

IUPAC Name

4-[[(2-chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c1-20(10-12-4-2-3-5-16(12)19)11-13-8-18(22)23-17-9-14(21)6-7-15(13)17/h2-9,21H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKOIIIRLLBEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1Cl)CC2=CC(=O)OC3=C2C=CC(=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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